Succinylproline

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBOPDYAXPDYHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212641 | |

| Record name | Succinylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63250-32-8 | |

| Record name | (2S)-2-Carboxy-γ-oxo-1-pyrrolidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63250-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of N-Succinyl-L-proline

This guide provides a comprehensive technical overview of the molecular structure of N-Succinyl-L-proline, a molecule of significant historical and practical importance in the fields of medicinal chemistry and biochemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the key structural features, physicochemical properties, and synthetic considerations of this proline derivative.

Introduction: A Pivotal Molecule in Rational Drug Design

N-Succinyl-L-proline (Suc-Pro) holds a distinguished place in the history of pharmacology as a foundational compound in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its structure was rationally designed by Cushman and Ondetti in their pioneering work that led to the discovery of captopril, the first-in-class ACE inhibitor for the treatment of hypertension.[1] This work is a celebrated example of structure-based drug design, where a deep understanding of the target enzyme's active site informed the synthesis of specific inhibitors. N-Succinyl-L-proline served as a crucial early lead compound, validating their hypothesis about the active site of ACE.[1] Beyond its historical significance, the structural motifs of N-Succinyl-L-proline continue to be relevant in the design of peptidomimetics and chiral auxiliaries.

Molecular Architecture and Core Components

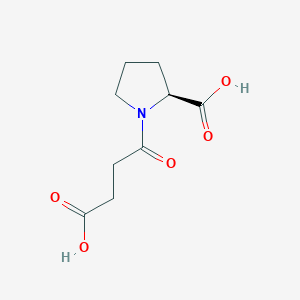

N-Succinyl-L-proline is a dicarboxylic acid derivative of the amino acid L-proline. Its systematic IUPAC name is 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid .[2] The molecule is formed by the acylation of the secondary amine of the L-proline ring with a succinyl group.

The core structure can be deconstructed into two primary components:

-

The L-Proline Moiety: This is a five-membered pyrrolidine ring, unique among the 20 proteinogenic amino acids for its secondary amine. The "L" designation refers to the stereochemistry at the alpha-carbon (Cα), which is in the (S)-configuration. This specific chirality is crucial for its biological activity and its applications in asymmetric synthesis.[3][4] The rigid, cyclic nature of the proline ring imparts significant conformational constraints, influencing the overall shape of molecules in which it is incorporated.[5]

-

The Succinyl Group: This is a four-carbon dicarboxylic acid moiety (derived from succinic acid) that is attached to the nitrogen atom of the proline ring via an amide bond. This group introduces a second carboxylic acid function into the molecule, which is a key feature for its interaction with the zinc ion in the active site of ACE.

Below is a diagram illustrating the chemical structure of N-Succinyl-L-proline, highlighting its key functional groups.

Caption: Chemical structure of N-Succinyl-L-proline.

Stereochemistry and Conformational Properties

The stereochemical and conformational properties of N-Succinyl-L-proline are central to its function.

-

Chirality: The single chiral center at the alpha-carbon of the proline ring is in the (S)-configuration. This specific stereoisomer is essential for its recognition by enzymes and its effectiveness as a chiral auxiliary in asymmetric synthesis.[6] The use of L-proline as the starting material ensures the desired stereochemistry in the final product.

-

Conformational Constraints: The pyrrolidine ring of proline is not planar and exists in two predominant puckered conformations, known as Cγ-exo and Cγ-endo.[5] The N-acylation with the succinyl group influences the conformational equilibrium of the ring. Furthermore, the amide bond between the succinyl group and the proline nitrogen can exist in either a cis or trans conformation. For N-acylated prolines, the trans conformation is generally favored.[7][8] These conformational preferences dictate the three-dimensional arrangement of the two carboxylic acid groups, which is critical for binding to target proteins. Studies on N-acetylated proline derivatives, which serve as a good model for N-Succinyl-L-proline, have shown that the five-membered ring of proline allows for a balance between stabilizing n → π* interactions and allylic strain, which influences the preference for the trans-amide conformer.[9]

Physicochemical Properties

A summary of the key physicochemical properties of N-Succinyl-L-proline is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₅ | [2][4][10] |

| Molecular Weight | 215.21 g/mol | [4] |

| IUPAC Name | 1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid | [2] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 99-103 °C | [4] |

| pKa Values | (Not experimentally determined in literature) | |

| Solubility | Soluble in water | [4] |

Synthesis of N-Succinyl-L-proline

General Synthetic Protocol

The following is a generalized protocol based on standard organic chemistry principles for the acylation of amino acids.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Succinyl-L-proline | C9H13NO5 | CID 4389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research-collection.ethz.ch [research-collection.ethz.ch]

- 10. 3D-FS49385 - succinyl-l-proline | CymitQuimica [cymitquimica.com]

Succinylproline: A Deep Dive into its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylproline, a derivative of the amino acid proline, holds a significant position in the landscape of pharmacology and biochemistry. While primarily recognized for its foundational role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension, its broader biological implications are a subject of emerging interest. This technical guide provides a comprehensive exploration of the known mechanisms of action of this compound, delving into its well-established role in the renin-angiotensin system and exploring potential, less-characterized functions in collagen metabolism and its prospective utility as a biomarker in renal disease. We will dissect the causal relationships behind its enzymatic interactions, provide detailed experimental protocols for its study, and offer insights into its significance in drug discovery and development.

Introduction: The Genesis of a Pharmacophore

Succinyl-L-proline emerged from a rational drug design approach aimed at developing orally active inhibitors of Angiotensin-Converting Enzyme (ACE). The journey began with the discovery of peptide inhibitors from the venom of the Brazilian pit viper, Bothrops jararaca. Although potent, these peptides were not orally bioavailable. This led researchers to develop a hypothetical model of the ACE active site, paving the way for the design of small molecule inhibitors. Succinyl-L-proline was synthesized as a simple analogue of a snake venom peptide, retaining the terminal proline residue, and was found to be a specific inhibitor of ACE. This discovery was a landmark in medicinal chemistry, establishing succinyl-L-proline as a key pharmacophore – a molecular framework carrying the essential features responsible for a drug's biological activity. All clinically successful ACE inhibitors incorporate a proline or a proline-like ring structure, a testament to the foundational importance of this initial discovery.

The Primary Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

The most well-characterized mechanism of action of this compound is its competitive inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a zinc-dependent metalloenzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, increased aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.

This compound's Interaction with the ACE Active Site

Succinyl-L-proline acts as a competitive inhibitor by binding to the active site of ACE, preventing the binding and cleavage of its natural substrate, angiotensin I. The key interactions are:

-

Zinc Coordination: The carboxyl group of the succinyl moiety chelates the essential zinc ion (Zn²⁺) in the ACE active site. This interaction is critical for inhibitory activity.

-

Hydrogen Bonding: The carbonyl group of the amide bond and the carboxyl group of the proline ring form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

-

Hydrophobic Interactions: The pyrrolidine ring of proline fits into a hydrophobic pocket in the active site, contributing to the binding affinity.

The development of more potent ACE inhibitors, such as captopril, involved modifying the this compound structure to enhance these interactions, notably by replacing the carboxyl zinc-binding group with a more potent sulfhydryl group.

Table 1: Comparative Inhibitory Potency of Succinyl-L-proline and Captopril

| Compound | IC₅₀ (nM) | Relative Potency | Key Structural Difference |

| Succinyl-L-proline | ~900 | 1 | Carboxyl group for zinc binding |

| Captopril | ~1.7 | ~530 | Sulfhydryl group for enhanced zinc binding |

Caption: this compound competitively inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Exploring Secondary and Putative Mechanisms of Action

While ACE inhibition is the most prominent action of this compound, its structural similarity to proline, a key amino acid in various biological processes, suggests the potential for other, less-defined roles.

Role in Collagen Metabolism: A Matter of Proline Availability

Collagen, the most abundant protein in the extracellular matrix, is uniquely rich in proline and hydroxyproline residues, which are critical for its triple-helix structure and stability. Proline is a direct precursor for hydroxyproline, a post-translationally modified amino acid essential for collagen's structural integrity.

The synthesis of collagen is highly dependent on the availability of proline. While there is no direct evidence to suggest that this compound itself is incorporated into collagen or directly modulates the activity of enzymes like prolyl hydroxylase (which converts proline to hydroxyproline), its presence could theoretically influence the intracellular pool of proline. However, it is more likely that the primary connection between proline derivatives and collagen metabolism lies in the broader context of proline biosynthesis and degradation pathways.

It is important to note that some studies have investigated the antifibrotic effects of ACE inhibitors, which could be partly mediated by an increase in the levels of the tetrapeptide Ac-SDKP, a natural inhibitor of collagen synthesis. As this compound is a precursor to more potent ACE inhibitors, it is conceivable that it could indirectly influence collagen metabolism through this pathway.

Potential as a Biomarker in Chronic Kidney Disease (CKD)

Recent advances in metabolomics have highlighted the potential of small molecules as biomarkers for the early detection and progression of chronic kidney disease (CKD). Several studies have identified alterations in amino acid metabolism in patients with CKD.

Specifically, L-proline has been identified as a potential predictive biomarker for CKD. Given that the kidneys play a crucial role in amino acid homeostasis, it is plausible that levels of proline and its derivatives, including this compound, could be altered in the context of renal dysfunction. However, current research has not yet established a definitive link between this compound levels and CKD. Further metabolomics studies are required to validate whether this compound could serve as a specific and sensitive biomarker for kidney disease.

Experimental Protocols for the Study of this compound

Investigating the mechanisms of action of this compound requires robust and validated experimental methodologies. Below are detailed protocols for the detection and quantification of this compound in biological samples and for assessing its primary biological activity.

Detection and Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices like serum and urine.

Objective: To accurately measure the concentration of this compound in serum or urine samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum or urine, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

This compound: Q1: m/z 216.1 -> Q3: m/z 116.1 (quantifier), m/z 70.1 (qualifier)

-

Internal Standard (e.g., ¹³C₅,¹⁵N-Succinylproline): Adjust m/z values accordingly.

-

-

Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

-

Caption: A typical workflow for the quantification of this compound in biological samples.

In Vitro ACE Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of ACE in a controlled in vitro setting.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against ACE.

Principle: The assay is based on the cleavage of a synthetic substrate, hippuryl-His-Leu (HHL), by ACE to release hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3.

-

ACE Solution: Recombinant or purified ACE diluted in assay buffer to a final concentration of 2 mU/mL.

-

Substrate Solution: 5 mM Hippuryl-His-Leu (HHL) in assay buffer.

-

This compound Solutions: A serial dilution of this compound in assay buffer (e.g., from 1 mM to 1 nM).

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 50 µL of the this compound solution (or buffer for control) and 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate, vortex for 30 seconds, and centrifuge at 3,000 x g for 10 minutes.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in 1 mL of water.

-

-

Detection and Analysis:

-

Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each this compound concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

-

Conclusion and Future Directions

This compound stands as a pivotal molecule in the history of rational drug design, with its primary and well-defined mechanism of action being the competitive inhibition of Angiotensin-Converting Enzyme. This foundational role has paved the way for the development of a major class of antihypertensive drugs.

While its effects on collagen metabolism and its potential as a biomarker for kidney disease are currently speculative and require further investigation, these areas represent exciting avenues for future research. A deeper understanding of the broader biological roles of this compound could unveil novel therapeutic applications and diagnostic tools. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted nature of this important molecule.

References

- Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589-592.

- Acharya, K. R., Sturrock, E. D., Riordan, J. F., & Ehlers, M. R. (2003). ACE revisited: a new target for structure-based drug design. Nature reviews Drug discovery, 2(11), 891-902.

- Wu, G., Bazer, F. W., Burghardt, R. C., Johnson, G. A., Kim, S. W., Knabe, D. A., ... & Spencer, T. E. (2011). Proline and hydroxyproline metabolism: nutritional and regulatory aspects. Amino acids, 40(4), 1055-1061.

- Niewczas, M. A., Mathew, A. V., Croall, S., Co-investigators, T., & Warram, J. H. (2019). Proline and Hydroxyproline as Biomarkers of Diabetic Kidney Disease. Journal of the American Society of Nephrology, 30(7), 1297-1308.

- Kuepper, U., Musshoff, F., & Madea, B. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of mass spectrometry, 43(7), 927-935.

- Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical biochemistry, 95(2), 540-548.

Succinylproline: An Unexplored Nexus in Metabolism and Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylproline, an N-acylated derivative of the amino acid proline, currently occupies a niche in scientific literature primarily as a foundational structure for the development of angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] However, its endogenous biological role within native metabolic pathways remains an uncharted territory. This technical guide serves as a pioneering exploration into the potential significance of this compound, not as a synthetic pharmacophore, but as a putative metabolite and signaling molecule. By dissecting the well-established metabolic pathways of its constituent molecules—succinate and proline—and examining the broader context of N-acyl amino acids and protein succinylation, we will construct a framework for investigating the synthesis, degradation, and physiological functions of this compound. This document is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge, theoretical pathways, and analytical methodologies required to embark on the study of this potentially overlooked biomolecule.

Introduction: Beyond a Pharmacophore

The scientific journey of this compound has, to date, been largely confined to the realm of pharmacology. Its structure proved to be an effective scaffold for the design of ACE inhibitors, a critical class of drugs for managing hypertension.[1][2] This has led to a thorough understanding of its interaction with ACE, but has left its potential endogenous roles unexplored. The core objective of this guide is to shift the perspective from the synthetic to the biological, and to provide a comprehensive resource for the scientific community to begin investigating the metabolic significance of this compound.

We will begin by establishing the metabolic context, providing a detailed overview of proline and succinate metabolism. We will then explore the hypothetical pathways through which this compound could be synthesized and degraded in vivo. Finally, we will provide detailed experimental protocols for the detection and quantification of this compound, a critical first step in validating its existence and exploring its function in biological systems.

The Metabolic Landscape: Proline and Succinate

A thorough understanding of the metabolic pathways of proline and succinate is fundamental to postulating the potential roles of this compound.

Proline Metabolism: A Hub for Biosynthesis and Stress Response

Proline is a non-essential amino acid with a unique cyclic structure that imparts significant conformational rigidity to proteins.[4] Its metabolism is intricately linked to central carbon and nitrogen metabolism, and plays crucial roles in protein synthesis, redox balance, and cellular stress responses.[4][5]

The biosynthesis and degradation of proline are cyclical processes that primarily involve the interconversion of proline, glutamate, and ornithine.[5][6][7][8][9]

-

Biosynthesis: Proline can be synthesized from glutamate via the intermediate Δ1-pyrroline-5-carboxylate (P5C). This pathway is catalyzed by P5C synthase (P5CS) and P5C reductase (PYCR).[5] Alternatively, proline can be synthesized from ornithine, a key component of the urea cycle, via the action of ornithine aminotransferase (OAT).

-

Catabolism: The degradation of proline back to glutamate occurs in the mitochondria and is initiated by proline dehydrogenase/oxidase (PRODH/POX), which converts proline to P5C. P5C is then converted to glutamate by P5C dehydrogenase (P5CDH).[6][9]

The regulation of proline metabolism is complex and is influenced by a variety of cellular signaling pathways and stress conditions.[8][9]

Succinate: A Metabolic Intermediate and Signaling Molecule

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. Beyond its role in metabolism, succinate has emerged as a critical signaling molecule, particularly in the context of inflammation and hypoxia.[10][11][12][13][14]

-

Metabolic Role: Within the mitochondria, succinate is oxidized to fumarate by succinate dehydrogenase (SDH), coupling the TCA cycle to the electron transport chain.

-

Signaling Role: Under certain conditions, such as hypoxia or inflammation, succinate can accumulate and be transported out of the mitochondria. Extramitochondrial succinate can act as a signaling molecule by inhibiting prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), and by activating the cell surface receptor SUCNR1 (also known as GPR91).[10][11][12][13]

Protein Succinylation: A Key Post-Translational Modification

Protein succinylation is a post-translational modification where a succinyl group is added to a lysine residue of a protein.[15][16][17][18] This modification is emerging as a significant regulator of a wide range of cellular processes, including metabolism and gene expression.[15][16][17] The primary donor for the succinyl group is succinyl-CoA, an intermediate in the TCA cycle. The removal of succinyl groups is catalyzed by desuccinylases, such as the sirtuin SIRT5.[15][19][20][21][22][23] The widespread nature of protein succinylation highlights the potential for succinyl groups to be transferred to other molecules, including amino acids.

Hypothetical Metabolic Pathways for this compound

Given the absence of direct evidence for the endogenous production of this compound, we must turn to established enzymatic reactions to hypothesize its potential synthesis and degradation.

Potential Biosynthesis of this compound

The formation of an amide bond between succinate and the secondary amine of proline to form this compound could potentially be catalyzed by an N-acyltransferase.

-

N-Acyltransferases: This class of enzymes catalyzes the transfer of an acyl group from an acyl-CoA to an acceptor molecule, often an amino acid. While specific N-succinyltransferases for proline have not been identified, mitochondrial glycine N-acyltransferase (GLYAT) and related enzymes are known to act on a variety of acyl-CoAs and amino acids.[7][24][25] It is plausible that a yet-to-be-characterized N-acyltransferase could utilize succinyl-CoA and proline as substrates.

The hypothetical enzymatic synthesis of this compound is depicted in the workflow below:

Caption: Hypothetical enzymatic synthesis of this compound.

Potential Degradation of this compound

The degradation of this compound would likely involve the hydrolysis of the amide bond, releasing succinate and proline.

-

Acylases: Acylase I from porcine kidney is known to catalyze the hydrolysis of N-acyl amino acids.[26][27][28] While some studies have shown that N-lauroyl-L-proline is not a substrate for this specific enzyme, it is possible that other, more specific, acylases exist that can hydrolyze this compound.[27][28]

-

Sirtuin 5 (SIRT5): SIRT5 is a mitochondrial NAD+-dependent deacylase that is known to remove succinyl groups from lysine residues on proteins.[15][19][20][21][22][23] While its primary known substrates are proteins, the possibility that it could act on smaller molecules like this compound cannot be entirely ruled out, although studies have shown that a proline residue at the +1 position of a succinylated histone substrate is unfavorable for SIRT5 interaction.[19]

The hypothetical degradation of this compound is illustrated in the following diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Proline Metabolism and Its Implications for Plant-Environment Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 7. Developmental profile of mitochondrial glycine N-acyltransferase in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Succinic acid - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 13. Succinate: a metabolic signal in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 15. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]

- 16. Protein succinylation: regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

- 18. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]

- 19. Structural insights into the molecular mechanism underlying Sirt5-catalyzed desuccinylation of histone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research Portal [scholarship.miami.edu]

- 21. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]

- 22. SIRT5-Related Desuccinylation Modification Contributes to Quercetin-Induced Protection against Heart Failure and High-Glucose-Prompted Cardiomyocytes Injured through Regulation of Mitochondrial Quality Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enzymatic synthesis of <i>N</i>‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney [ouci.dntb.gov.ua]

- 27. scispace.com [scispace.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of Succinylproline in Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide provides detailed methodologies for the incorporation of succinylproline residues into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Recognizing the increasing significance of post-translational modifications and specialized amino acid derivatives in drug discovery and chemical biology, this document outlines two primary strategies for achieving succinylation at proline positions. The principal focus is a robust, field-proven post-synthetic modification approach, leveraging the on-resin succinylation of a precursor hydroxyproline residue. A theoretical discussion on the direct incorporation of a protected this compound monomer is also presented, addressing the current landscape of reagent availability and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize peptides with this unique dicarboxylic acid modification.

Introduction: The Significance of this compound in Peptide Science

The incorporation of non-canonical amino acids and post-translational modifications is a cornerstone of modern peptide design, enabling the fine-tuning of pharmacological properties such as stability, receptor affinity, and cellular permeability. Succinylation, the addition of a succinyl group (-CO-CH₂-CH₂-COOH), introduces a dicarboxylic moiety that can dramatically alter a peptide's physicochemical characteristics. Specifically, incorporating this compound can:

-

Introduce a Negative Charge: The additional carboxyl group, which is ionized at physiological pH, increases the peptide's negative charge, potentially modulating interactions with biological targets.

-

Enhance Solubility: The increased polarity imparted by the succinyl group can improve the aqueous solubility of hydrophobic peptides.

-

Provide a Conjugation Handle: The terminal carboxylic acid of the succinyl group offers a unique, orthogonally addressable site for further chemical modification, such as labeling with fluorescent dyes or conjugation to carrier proteins.

This document provides the necessary protocols to successfully incorporate this valuable building block into synthetic peptides.

Strategic Approaches to this compound Incorporation

Two main pathways can be envisioned for incorporating this compound into a peptide sequence during SPPS.

Strategy A: Direct Incorporation of a Protected Monomer (Theoretical)

The most direct approach would involve the use of a pre-formed, orthogonally protected this compound derivative, such as Fmoc-L-Pro(Suc(OtBu))-OH . In this scenario, the α-amino group is protected by the base-labile Fmoc group, and the terminal carboxyl of the succinyl moiety is protected by an acid-labile group like tert-butyl (OtBu). This would allow for its direct use in a standard Fmoc-SPPS cycle.

However, a survey of major chemical suppliers indicates that such a monomer is not commercially available as a stock item. Its synthesis would require a multi-step solution-phase effort, which is beyond the scope of this application note. Should such a reagent become available, its coupling would be analogous to that of other dicarboxylic amino acids like Fmoc-Glu(OtBu)-OH.

Strategy B: Post-Synthetic Modification of Hydroxyproline (Recommended Protocol)

A more practical and widely applicable method is the post-synthetic modification of a hydroxyproline residue that has been previously incorporated into the peptide sequence. This "proline editing" approach leverages readily available reagents and offers high flexibility.[1][2] The general workflow involves:

-

Incorporation of Fmoc-4-Hydroxyproline, with its hydroxyl group protected (e.g., by a tBu group), into the growing peptide chain.

-

Continuation of the peptide synthesis to the desired length.

-

Selective deprotection of the hydroxyproline hydroxyl group while the peptide remains on the solid support.

-

On-resin acylation of the free hydroxyl group with succinic anhydride to form the succinyl ester linkage.

-

Final cleavage of the peptide from the resin and global deprotection of all side-chain protecting groups.

This recommended strategy forms the basis of the detailed protocols provided in this guide.

Detailed Protocols and Methodologies

Materials and Reagents

-

Resins: Fmoc-compatible resins such as Rink Amide (for C-terminal amides) or 2-Chlorotrityl chloride (for C-terminal acids).

-

Fmoc-Amino Acids: Standard Fmoc-amino acids with acid-labile side-chain protection.

-

Key Building Block: Fmoc-Hyp(tBu)-OH (Fmoc-4-hydroxy-L-proline(tert-butyl)).

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

-

Activation Base: N,N-Diisopropylethylamine (DIPEA).

-

Succinylation Reagent: Succinic anhydride.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Precipitation/Washing: Cold diethyl ether.

Experimental Workflow: Post-Synthetic Succinylation

The overall workflow for generating a this compound-containing peptide via post-synthetic modification is depicted below.

Caption: Workflow for this compound incorporation via post-synthetic modification.

Protocol 1: Peptide Synthesis Incorporating Fmoc-Hyp(tBu)-OH

This protocol details the standard SPPS cycles leading up to the on-resin modification step.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the linker.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU (0.95 eq. to the amino acid) and an activation base like DIPEA (2 eq. to the amino acid) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 30-120 minutes. The sterically hindered nature of proline and its derivatives may necessitate longer coupling times or double coupling.[1]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a free secondary amine and a successful coupling.

-

-

Washing: Wash the resin with DMF (5x).

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. When the proline modification site is reached, use Fmoc-Hyp(tBu)-OH as the amino acid.

-

N-terminal Modification (Optional): If required, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF after the final Fmoc deprotection.

Protocol 2: On-Resin Succinylation

Critical Step: Selective Deprotection of the Hyp(tBu) group

This step is hypothetical and requires careful optimization as the tBu group is typically cleaved under the same strong acid conditions as other side-chain protecting groups. For a truly orthogonal strategy, a different protecting group for the hydroxyl function would be ideal. However, if other acid-labile groups are sufficiently robust, a carefully controlled, partial acid treatment might be feasible.

A milder acid treatment may selectively remove the tBu group from the hydroxyl function while leaving more robust protecting groups (like Trt on His or Pbf on Arg) largely intact.

-

Wash: Wash the fully assembled peptide-resin with DCM (5x).

-

Selective Deprotection: Treat the resin with a solution of 10-20% TFA in DCM for 2 x 30 minutes. Note: This step requires careful optimization to maximize tBu removal from Hyp while minimizing premature cleavage of other protecting groups or the peptide from the resin.

-

Neutralization and Washing: Wash the resin thoroughly with DCM (3x), followed by 10% DIPEA in DMF (2x), and finally DMF (5x) to neutralize the resin and remove TFA salts.

On-Resin Acylation with Succinic Anhydride

-

Prepare Succinylation Solution: Prepare a solution of succinic anhydride (10 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.

-

Reaction: Add the succinylation solution to the peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[3]

-

Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.

-

Drying: Dry the resin under vacuum.

Protocol 3: Final Cleavage and Purification

-

Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage solution to remove the resin beads and precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage cocktail components.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Troubleshooting and Key Considerations

-

Incomplete Succinylation: If mass spectrometry analysis shows a significant amount of unreacted hydroxyproline, consider increasing the equivalents of succinic anhydride and base, or extending the reaction time. Ensure the preceding tBu deprotection step was efficient.

-

Side Reactions: The use of coupling reagents like HCTU is unnecessary and potentially problematic when using succinic anhydride. The anhydride is sufficiently reactive to acylate the hydroxyl group in the presence of a base. Adding a coupling reagent could activate the free carboxyl group of the newly attached succinyl moiety, leading to potential cross-linking or oligomerization.[4][5]

-

Steric Hindrance: The coupling of Fmoc-Hyp(tBu)-OH can be slow due to its rigid, cyclic structure. Using a more potent coupling reagent like HATU is recommended over HBTU or DIC/HOBt for this step to ensure high efficiency.[1]

-

Monitoring: The Kaiser test is not applicable for monitoring couplings to secondary amines like proline or hydroxyproline. Alternative tests, such as the chloranil test, can be used, or one can rely on double coupling with extended reaction times to ensure completion.

Analysis and Characterization

The successful synthesis and modification of the peptide must be confirmed through rigorous analytical methods.

| Analytical Technique | Purpose | Expected Outcome |

| RP-HPLC | Assess purity of the crude and purified peptide. | A major peak corresponding to the target peptide with purity >95% after purification. |

| Mass Spectrometry (LC-MS/ESI-MS) | Confirm the molecular weight of the final product. | The observed mass should match the theoretical mass of the succinylated peptide. A mass increase of 100.02 Da (C₄H₄O₃) compared to the hydroxyproline-containing precursor confirms successful succinylation. |

| Tandem MS (MS/MS) | Sequence verification and localization of the modification. | Fragmentation analysis should confirm the peptide sequence and pinpoint the succinylation on the proline residue. |

High-resolution mass spectrometry is the gold standard for identifying succinylation sites.[6] The analysis involves separating the peptide digest by liquid chromatography and identifying peptides by their mass-to-charge ratio.[7][8]

Chemical Transformation Diagram

The key chemical transformation occurring on the resin during the succinylation step is illustrated below.

Caption: On-resin succinylation of a hydroxyproline residue. (Note: Images are placeholders for actual chemical structures)

Conclusion

The incorporation of this compound into synthetic peptides is a valuable tool for modifying their biochemical and pharmacological properties. While the direct incorporation of a protected monomer remains a theoretical possibility pending commercial availability, the post-synthetic modification of a hydroxyproline residue provides a reliable and versatile alternative. By following the detailed protocols for peptide synthesis, on-resin succinylation, and subsequent analysis outlined in this guide, researchers can confidently produce high-quality this compound-containing peptides for a wide range of applications in drug discovery and biomedical research.

References

-

Hart, G. W., & Copeland, R. J. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Chen, Y., et al. (2017). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics. Available at: [Link]

-

Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology. Available at: [Link]

-

PTM BIO. (n.d.). Succinylation Proteomics. Available at: [Link]

-

ResearchGate. (2016). Peptide synthesis: what could happens with succinic anhydride? Available at: [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

-

ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Available at: [Link]

-

Activotec. (n.d.). Fmoc-Pro-OH. Available at: [Link]

-

Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

-

ResearchGate. (n.d.). Major reactions of succinic anhydride with proteins. Available at: [Link]

-

CEM Corporation. (n.d.). Fmoc-Pro-OH. Available at: [Link]

-

Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Available at: [Link]

-

Ye, G., et al. (2010). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]

- 7. Proteomics and succinylation modification characterization in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Succinylproline in Biological Matrices

Abstract: This document provides a comprehensive guide to the analytical methods for the quantification of Succinylproline (N-Succinyl-L-proline), a dipeptide of interest in various biomedical research fields. We present detailed protocols and field-proven insights for robust and reliable quantification, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. Alternative approaches, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are also discussed. This guide is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices such as plasma and serum.

Introduction: The Analytical Imperative for this compound

This compound, with the chemical formula C₉H₁₃NO₅, is an N-acyl-amino acid that may serve as a biomarker or play a role in various physiological and pathological processes.[1][2] Accurate quantification is paramount to understanding its pharmacokinetics, pharmacodynamics, and potential clinical relevance. The inherent challenges in analyzing such a small, polar molecule in complex biological fluids necessitate highly sensitive and selective analytical methods. This guide explains the causality behind experimental choices to ensure the development of a self-validating and trustworthy analytical system.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is critical for method development, influencing choices in sample extraction, chromatography, and detection.

| Property | Value | Source |

| Chemical Name | N-Succinyl-L-proline | [1] |

| CAS Number | 63250-32-8 | [3][4] |

| Molecular Formula | C₉H₁₃NO₅ | [3][4] |

| Molecular Weight | 215.20 g/mol | [4] |

| Predicted pKa | 3.53 ± 0.20 | [3] |

| Predicted LogP | -0.135 | [3] |

| Storage Temp. | -20°C | [3] |

The low LogP value indicates high polarity, suggesting that reversed-phase chromatography will require careful mobile phase optimization for adequate retention. The acidic pKa suggests that pH control of the mobile phase is crucial for consistent chromatographic performance.

The Cornerstone of Quantification: Isotope Dilution Mass Spectrometry

For achieving the highest accuracy and precision, especially at low concentrations, the principle of isotope dilution is indispensable.[5][6] This involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the very beginning of the workflow. This SIL internal standard (IS) behaves identically to the endogenous analyte during extraction, chromatography, and ionization, but is differentiated by the mass spectrometer due to its mass difference. This approach corrects for variability in sample preparation and matrix effects, ensuring robust quantification.[7]

Caption: Isotope dilution workflow for accurate quantification.

Primary Protocol: LC-MS/MS Method for this compound Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in biological fluids due to its superior sensitivity and selectivity.[8][9] The method described here utilizes a simple protein precipitation step followed by reversed-phase chromatography and detection using Multiple Reaction Monitoring (MRM).

Rationale for Method Design

-

Sample Preparation: Protein precipitation using a cold organic solvent (e.g., acetonitrile) is a rapid and effective method to remove the majority of proteins from plasma or serum, which would otherwise interfere with the analysis.[8][10] It is chosen for its simplicity and high throughput.

-

Chromatography: A C18 reversed-phase column is used to separate this compound from other endogenous components based on hydrophobicity.[11][12] The addition of an acid like formic acid to the mobile phase aids in protonating the analyte, leading to better peak shape and improved ionization efficiency for positive ion mode mass spectrometry.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used in MRM mode. This involves selecting the protonated parent ion ([M+H]⁺) of this compound in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable fragment ion in the third quadrupole (Q3). This highly specific transition minimizes interference and maximizes sensitivity.[8][13]

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Stable Isotope-Labeled this compound (e.g., this compound-¹³C₅,¹⁵N) as internal standard (IS). If not commercially available, custom synthesis is required.[5][14]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Control human plasma/serum (K₂EDTA)

-

Standard laboratory equipment (vortex mixer, centrifuge, precision pipettes)

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

-

Perform serial dilutions in 50:50 acetonitrile:water to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).

-

Prepare Quality Control (QC) samples by spiking control plasma at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the working IS solution to each tube (except blanks) and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

| Parameter | Recommended Setting | Rationale |

| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure and low delay volume for fast, efficient separations.[8] |

| Column | ZORBAX Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier for improved peak shape and ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard flow for 2.1 mm ID columns. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A typical gradient to elute the polar analyte and wash the column. |

| Injection Vol. | 5 µL | |

| MS System | Agilent 6495 Triple Quadrupole or equivalent | High sensitivity instrument suitable for bioanalysis.[8] |

| Ionization Mode | ESI Positive | This compound contains a proline moiety that readily protonates. |

| MRM Transitions | See Table below | For specific and sensitive detection. |

Table of Proposed MRM Transitions (To be optimized experimentally):

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| This compound | 216.1 | e.g., 116.1 (Proline immonium ion) | Optimize (e.g., 15-25) |

| This compound | 216.1 | e.g., 70.1 (Pyrrolidine fragment) | Optimize (e.g., 20-30) |

| IS (e.g., ¹³C₅,¹⁵N) | 222.1 | e.g., 121.1 | Same as analyte |

Note: Exact mass-to-charge ratios (m/z) and collision energies must be determined empirically by infusing the analytical standard into the mass spectrometer.

Caption: LC-MS/MS workflow for this compound analysis.

Method Validation: Ensuring Trustworthy Results

A developed analytical method is only useful if it is validated to be fit for its intended purpose.[15] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17]

Validation Protocol

-

Specificity: Analyze blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

-

Linearity and Range: Analyze calibration standards at 6-8 concentration levels in triplicate. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression. A correlation coefficient (r²) > 0.99 is desired.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days (n≥5 replicates per level). Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD%) should be ≤15% (≤20% at the LLOQ).[9][18]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[19] The LOD is typically determined as a signal-to-noise ratio of ≥3.

-

Recovery and Matrix Effect: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples to determine extraction recovery.[12] Compare the response in post-extraction spiked samples to the response in a clean solvent to assess the matrix effect.

-

Stability: Evaluate the stability of this compound in the biological matrix under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage at -80°C.[19]

Typical Performance Characteristics

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra- & Inter-day Accuracy | 85-115% (80-120% at LLOQ) |

| Intra- & Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Extraction Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits (e.g., CV < 15%) |

| Stability | Analyte concentration within ±15% of initial |

Alternative Methodologies

HPLC with UV Detection

For laboratories without access to mass spectrometry, HPLC-UV can be an alternative, though it generally suffers from lower sensitivity and specificity.[18][20]

-

Principle: this compound lacks a strong chromophore, meaning it will have poor absorbance at typical UV wavelengths (e.g., >220 nm). Therefore, a pre- or post-column derivatization step is often required to attach a UV-absorbing molecule to the analyte.[21][22]

-

Protocol Outline:

-

Perform sample preparation (protein precipitation followed by solid-phase extraction may be needed for cleaner samples).

-

Evaporate the solvent and reconstitute in a derivatization buffer.

-

Add a derivatizing agent (e.g., NBD-F) and incubate under optimized conditions (time, temp, pH).[21][23]

-

Quench the reaction.

-

Inject onto an HPLC-UV system and monitor at the maximum absorbance wavelength of the derivative.

-

-

Challenges: Derivatization can add complexity and variability to the workflow. The method is more susceptible to interferences than LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a high-throughput immunoassay based on antigen-antibody recognition. A competitive ELISA format would be suitable for a small molecule like this compound.[24]

-

Applicability: This method is contingent on the availability of a highly specific antibody that recognizes this compound. Currently, there are no commercially available ELISA kits specifically for this compound.[25][26] Developing a custom antibody and assay is a significant undertaking involving antigen synthesis, immunization, and extensive validation.

Conclusion

This application note provides a detailed framework for the robust quantification of this compound in biological matrices. The recommended method is a fully validated isotope dilution LC-MS/MS assay, which offers the highest degree of sensitivity, specificity, and reliability. By carefully following the outlined protocols and understanding the rationale behind each step, researchers can generate high-quality, trustworthy data to advance their scientific investigations.

References

-

LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4389, N-Succinyl-L-proline. Retrieved from PubChem. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Analytical Method Validation and Transfer. Retrieved from CD Formulation website. [Link]

-

George, G. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194156, (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid. Retrieved from PubChem. [Link]

-

AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from AMSbiopharma website. [Link]

-

Kumar, A., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science. [Link]

-

Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

-

Agilent Technologies. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Retrieved from Agilent website. [Link]

-

Tiwary, E., et al. (2023). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B. [Link]

-

ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures. Retrieved from ResearchGate. [Link]

-

DPX Labs. (2021, June 29). Sample Prep for Blood or Serum. YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]

-

Molbase. (n.d.). This compound. Retrieved from Molbase website. [Link]

-

Küpper, U., et al. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry. [Link]

-

Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]

-

Aspira Chemical. (n.d.). ELISA Kit for Basic Salivary Proline Rich Protein 1 (PRB1) Human. Retrieved from Aspira Chemical website. [Link]

-

SpringerLink. (n.d.). Mass spectrometry detection parameters of analytes and internal standards. Retrieved from SpringerLink. [Link]

-

TestLine Clinical Diagnostics s.r.o. (n.d.). ELISA kits TestLine. Retrieved from TestLine website. [Link]

-

Liu, X., et al. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Lee, D. Y., et al. (2013). A simple and sensitive HPLC-UV determination of 7-O-succinyl macrolactin A in rat plasma and urine and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]

-

Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3. Retrieved from ResearchGate. [Link]

-

Truzzi, C., et al. (2014). Determination of proline in honey: comparison between official methods, optimization and validation of the analytical methodology. Food Chemistry. [Link]

-

Antibodies.com. (n.d.). Hydroxyproline ELISA Kit (A2097). Retrieved from Antibodies.com website. [Link]

-

Jantos, R., et al. (2009). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Analytical and Bioanalytical Chemistry. [Link]

-

Wrzosek, M., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites. [Link]

-

Maciej, S., et al. (2022). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules. [Link]

-

Aslan, A., et al. (2017). Determination of Urinary Total Hydroxyproline by HPLC with UV and EC Detectors. Marmara Pharmaceutical Journal. [Link]

-

ResearchGate. (n.d.). Determination of Urinary Total Hydroxyproline by HPLC with UV and EC Detectors. Retrieved from ResearchGate. [Link]

Sources

- 1. N-Succinyl-L-proline | C9H13NO5 | CID 4389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Carboxy-gamma-oxo-1-pyrrolidinebutanoic acid | C9H13NO5 | CID 194156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. agilent.com [agilent.com]

- 9. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]

- 12. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 14. researchgate.net [researchgate.net]

- 15. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 17. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simple and sensitive HPLC-UV determination of 7-O-succinyl macrolactin A in rat plasma and urine and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. researchgate.net [researchgate.net]

- 24. Hydroxyproline ELISA Kit (A2097) [antibodies.com]

- 25. ELISA kits TestLine | TestLine Clinical Diagnostics s.r.o. [testlinecd.com]

- 26. mybiosource.com [mybiosource.com]

Application Notes and Protocols: A Guide to Succinylproline Coupling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Succinylproline in Peptide Chemistry

Succinic acid modification of proline residues in peptides represents a critical tool for modulating the therapeutic properties of peptide-based drugs. This post-translational modification, known as succinylation, can significantly influence a peptide's conformation, stability, and interaction with biological targets. The introduction of a succinyl group can enhance solubility, alter enzymatic cleavage sites, and modulate receptor binding affinity.[1] This guide provides a comprehensive overview of the chemical principles, detailed protocols, and analytical verification methods for the successful coupling of this compound in solid-phase peptide synthesis (SPPS).

Core Principles of this compound Coupling

The incorporation of this compound into a growing peptide chain follows the fundamental principles of solid-phase peptide synthesis (SPPS).[2][3] The process begins with the C-terminal amino acid anchored to an insoluble resin support.[2][3] Subsequent amino acids, with their α-amino groups and reactive side chains protected, are sequentially coupled.[2][3][4]

The key step involves the activation of the carboxyl group of the incoming amino acid, in this case, N-succinylproline, to facilitate its reaction with the deprotected N-terminal amine of the resin-bound peptide.[5] A variety of coupling reagents are available to achieve this activation, each with its own mechanism and efficiency.

Experimental Workflow for this compound Coupling

The general workflow for incorporating this compound into a peptide sequence via SPPS is outlined below. This process involves iterative cycles of deprotection and coupling until the desired peptide sequence is assembled.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a this compound residue.

Detailed Protocols for this compound Coupling

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions.[5] Below are detailed protocols for two commonly used and effective coupling strategies.

Protocol 1: HBTU/HCTU-Mediated Coupling

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogue HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that promote rapid amide bond formation with minimal racemization.[5]

Materials:

-

Fmoc-protected peptide-resin

-

N-Fmoc-Succinylproline

-

HBTU or HCTU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF or NMP for 30-60 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling Solution Preparation: In a separate vessel, dissolve N-Fmoc-Succinylproline (3-5 equivalents relative to resin loading), HBTU/HCTU (3-5 equivalents), and DIEA (6-10 equivalents) in a minimal amount of DMF or NMP.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.

-

Drying: Dry the resin under vacuum.

Protocol 2: DIC/HOBt-Mediated Coupling

The combination of N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) is a classic and cost-effective coupling method. HOBt acts as an additive to suppress racemization and other side reactions.[6]

Materials:

-

Fmoc-protected peptide-resin

-

N-Fmoc-Succinylproline

-

DIC

-

HOBt

-

DMF or NMP

-

Piperidine solution (20% in DMF)

-

DCM

-

MeOH

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Solution Preparation: In a separate vessel, dissolve N-Fmoc-Succinylproline (3-5 equivalents) and HOBt (3-5 equivalents) in DMF or NMP.

-

Activation: Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 6-7 from Protocol 1.

-

Capping and Drying: Follow steps 8-9 from Protocol 1.

| Parameter | HBTU/HCTU Method | DIC/HOBt Method |

| Coupling Reagent | HBTU or HCTU | DIC |

| Additive | None required | HOBt |

| Base | DIEA | DIEA (for neutralization) |

| Reaction Time | 1-2 hours | 2-4 hours |

| Efficiency | Very High | High |

| Racemization Risk | Very Low | Low (with HOBt) |

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound, potentially leading to impurities in the final peptide product.[7]

-

Diketopiperazine Formation: This is particularly prevalent when proline is at the C-terminus of a dipeptide.[6][8] To mitigate this, using a 2-chlorotrityl chloride resin is recommended as its steric bulk hinders this intramolecular cyclization.[6]

-

Racemization: Although proline is less susceptible to racemization than other amino acids, the choice of coupling reagent and conditions can influence its stereochemical integrity. The use of additives like HOBt or employing uronium-based reagents like HBTU/HCTU effectively suppresses racemization.[6]

-

Guanidinylation: Uronium-based coupling reagents can react with the unprotected N-terminus of the peptide, forming a guanidinyl group that terminates the chain.[6] This can be avoided by pre-activating the amino acid before adding it to the resin.[6]

Analytical Verification of this compound Coupling

After synthesis and cleavage from the resin, it is crucial to verify the successful incorporation of the this compound residue and assess the purity of the peptide.

Caption: Workflow for the analysis and characterization of the synthesized this compound-containing peptide.

Key Analytical Techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for purifying the target peptide from deletion sequences and other impurities.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR spectroscopy can be employed to confirm the connectivity and stereochemistry of the amino acid residues within the peptide.

Conclusion